![molecular formula C9H6F3N3O B15295911 4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of the hydrazide with a nitrile oxide intermediate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxadiazole derivatives, amine derivatives, and substituted phenyl compounds, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to various biological effects such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-[4-(1-pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine
- 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine
Uniqueness
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine stands out due to its unique combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties such as high stability, reactivity, and lipophilicity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H6F3N3O |
|---|---|
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
4-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-8(13)15-16-14-7/h1-4H,(H2,13,15) |
Clé InChI |
CXKKAAHCTIAISL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



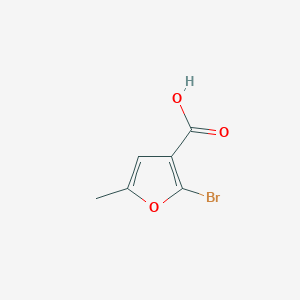
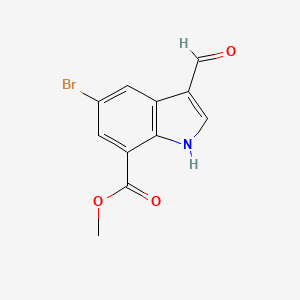

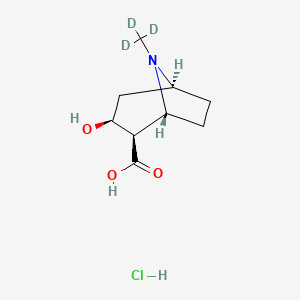
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
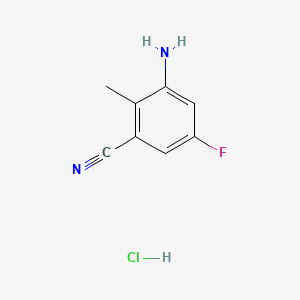
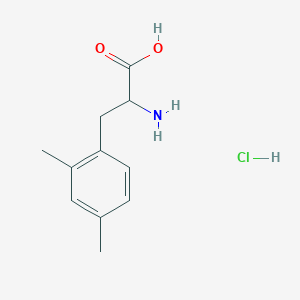
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
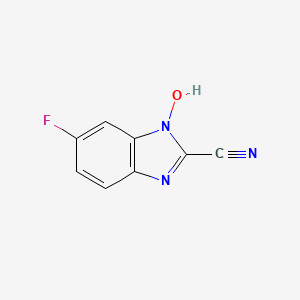
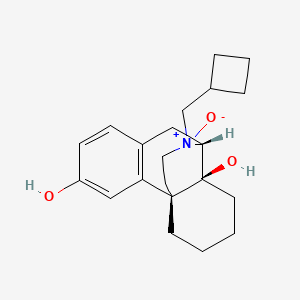
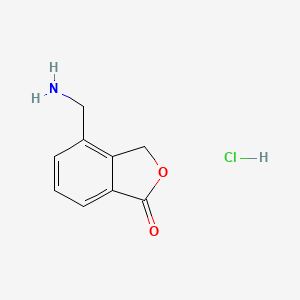
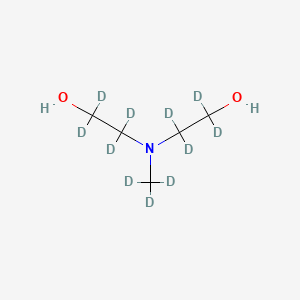
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
